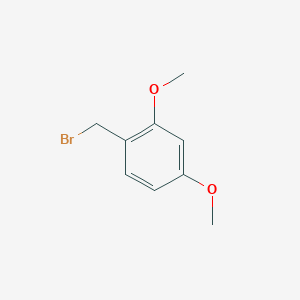

1-(Bromomethyl)-2,4-dimethoxybenzene

概要

説明

1-(Bromomethyl)-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide, is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a synthesized derivative was found to act as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase, enzymes involved in cancer cell proliferation and melanin production, respectively. Molecular docking studies demonstrated favorable binding interactions with these targets, suggesting potential therapeutic applications in cancer treatment .

Inhibition Studies

The compound has shown promise as an inhibitor for various biological pathways:

- Ribonucleotide Reductase (RNR) : This enzyme is crucial for DNA synthesis. Inhibition can lead to decreased proliferation of cancer cells.

- Tyrosinase : Involved in melanin production; inhibition can affect pigmentation disorders and melanoma treatments.

Case Studies

- In Silico Studies : A recent investigation utilized molecular dynamics simulations and density functional theory (DFT) to analyze the reactivity and binding orientations of this compound with target proteins. The results indicated that the compound could effectively bind to RNR and tyrosinase, supporting its role as a potential anticancer agent .

- Fluorescent Probes : Related compounds have been developed as fluorescent probes for imaging myelin in the central nervous system. These studies highlight the versatility of brominated methoxybenzenes in biomedical applications beyond traditional organic synthesis .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound indicate that it is likely to penetrate biological membranes effectively due to its moderate lipophilicity (Log P values between 2.05 and 2.83) and favorable skin permeability characteristics . However, toxicity assessments are necessary to evaluate safety profiles for clinical use.

科学的研究の応用

Synthesis of Bioactive Compounds

1-(Bromomethyl)-2,4-dimethoxybenzene serves as a crucial intermediate in the synthesis of various natural products and pharmaceuticals. Notably, it has been used in the preparation of isocoumarins and other derivatives that exhibit biological activity. For instance, it plays a role in synthesizing compounds like denbinobin, which has demonstrated HIV-1 replication inhibition properties .

Table 1: Examples of Compounds Synthesized from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Denbinobin | HIV-1 replication inhibitor | |

| Isocoumarins | Various pharmacological effects | |

| 3,4-Dihydroisocoumarins | Anticancer properties |

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes such as ribonucleotide reductase (RNR) and tyrosinase. Molecular docking studies indicate that this compound can bind effectively to these enzymes, suggesting its potential use in cancer therapy and skin-related disorders .

Case Study: Molecular Docking Analysis

- Objective : To evaluate the binding affinity of this compound with RNR and tyrosinase.

- Methodology : The study employed molecular docking simulations to predict the interaction sites and binding energies.

- Findings : The compound exhibited significant binding interactions via hydrogen bonds and hydrophobic contacts with critical amino acid residues in both enzymes .

特性

IUPAC Name |

1-(bromomethyl)-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFNCRZGRZNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569143 | |

| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161919-74-0 | |

| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。